
N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPhPG, is a compound that has been extensively studied for its potential use in scientific research. This compound is a glycine derivative and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been proposed that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in various physiological processes such as learning and memory. It has been suggested that the neuroprotective effects of this compound may be due to its ability to modulate NMDA receptor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound could lead to the development of more effective treatments for neurodegenerative diseases. Another direction is to study the safety and efficacy of this compound in humans. If this compound is found to be safe and effective in humans, it could be developed into a new treatment for various diseases. Additionally, further studies could be conducted to investigate the potential use of this compound as an antioxidant and anti-inflammatory agent.
Synthesemethoden
The synthesis of N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-(2-phenylethyl)glycine with 2,4-dimethoxybenzaldehyde and phenylsulfonyl chloride. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of neuroscience, pharmacology, and biochemistry. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-20-13-14-22(23(17-20)31-2)26(32(28,29)21-11-7-4-8-12-21)18-24(27)25-16-15-19-9-5-3-6-10-19/h3-14,17H,15-16,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVFNBSWDFMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

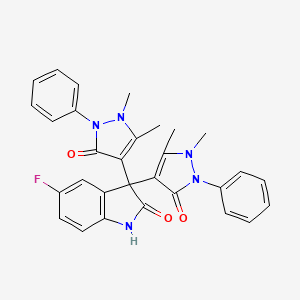
![N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5012481.png)
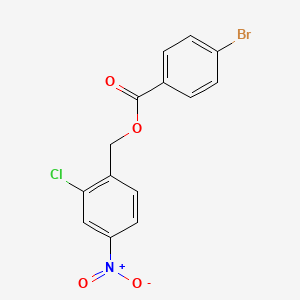

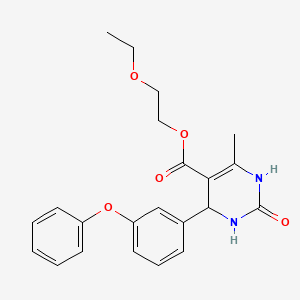
![2-(4-chlorophenoxy)-N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5012508.png)
![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)
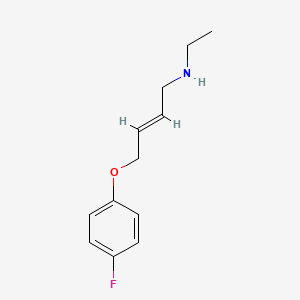

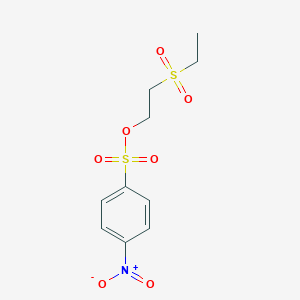

![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)